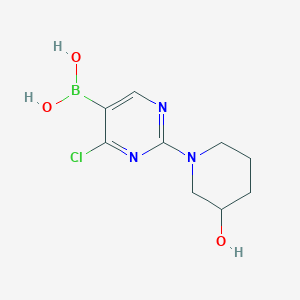
Plipastatin B 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plipastatin B 2 is a potent antimicrobial lipopeptide produced by the bacterium Bacillus subtilis. It is part of the plipastatin/fengycin family, which is known for its strong antifungal properties. This compound is composed of a peptide moiety linked to a β-hydroxy fatty acid, making it effective against a variety of filamentous fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Plipastatin B 2 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves a multi-enzyme system encoded by the ppsABCDE operon . The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms .
Industrial Production Methods
Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. For instance, the integration of a constitutive promoter and the pleiotropic regulatory gene degQ into the chromosomal amyE locus of Bacillus subtilis pB2 has been shown to significantly increase production . Additionally, the deletion of competitive operons and the supplementation of precursor amino acids like ornithine can further enhance production .
Analyse Des Réactions Chimiques
Types of Reactions
Plipastatin B 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure.
Major Products
The major products formed from these reactions include modified lipopeptides with altered antifungal properties. For example, oxidation of the hydroxyl group can lead to the formation of ketones, which may enhance the compound’s stability and activity.
Applications De Recherche Scientifique
Plipastatin B 2 has a wide range of scientific research applications:
Mécanisme D'action
Plipastatin B 2 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of target fungi. It binds to the cell membrane, causing leakage of cellular contents and ultimately leading to cell death . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Surfactin: Another lipopeptide produced by Bacillus subtilis, known for its antibacterial and hemolytic activities.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of a β-hydroxy fatty acid, which contribute to its potent antifungal activity. Its ability to disrupt fungal cell walls and membranes makes it particularly effective against filamentous fungi, setting it apart from other lipopeptides .
Propriétés
Numéro CAS |
103955-74-4 |
|---|---|
Formule moléculaire |
C75H116N12O20 |
Poids moléculaire |
1505.8 g/mol |
Nom IUPAC |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H116N12O20/c1-8-44(5)20-16-14-12-10-11-13-15-17-21-50(90)42-60(92)78-53(33-36-61(93)94)67(98)79-52(22-18-38-76)66(97)82-57-41-48-26-30-51(31-27-48)107-75(106)64(45(6)9-2)85-70(101)56(40-47-24-28-49(89)29-25-47)83-68(99)54(32-35-59(77)91)80-72(103)58-23-19-39-87(58)74(105)63(43(3)4)84-69(100)55(34-37-62(95)96)81-73(104)65(46(7)88)86-71(57)102/h24-31,43-46,50,52-58,63-65,88-90H,8-23,32-42,76H2,1-7H3,(H2,77,91)(H,78,92)(H,79,98)(H,80,103)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,93,94)(H,95,96) |
Clé InChI |
MDGVEJMMQGHRTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


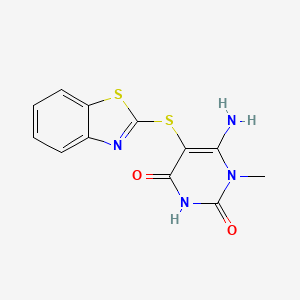
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)

![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
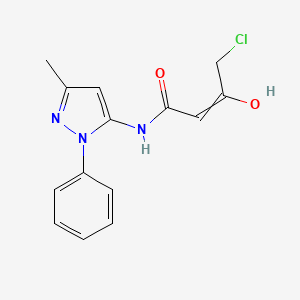
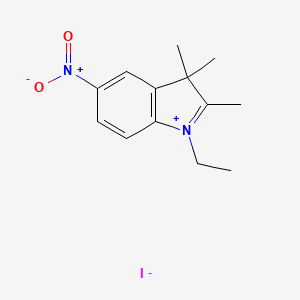
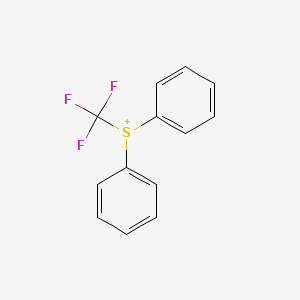
![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14085794.png)
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
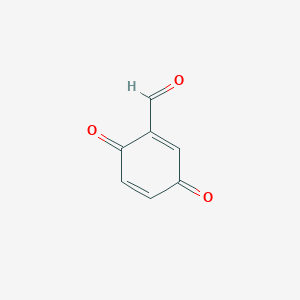
![Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane](/img/structure/B14085812.png)
